4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Description
This compound features a pyrimidine core substituted with a difluoromethyl group at position 6, a methyl group at position 2, and a piperazine-linked 3-cyclopropyl-1,2,4-thiadiazole moiety at position 2. Its molecular formula is C₁₇H₂₀F₂N₆S (inferred from analogues in and ), with an approximate molecular weight of 378.45 g/mol.
Properties
IUPAC Name |
3-cyclopropyl-5-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6S/c1-9-18-11(13(16)17)8-12(19-9)22-4-6-23(7-5-22)15-20-14(21-24-15)10-2-3-10/h8,10,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSFASHOAGSTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 318.40 g/mol . Its structure features a pyrimidine core with a difluoromethyl group and a piperazine ring substituted with a thiadiazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6OS |
| Molecular Weight | 318.40 g/mol |
| IUPAC Name | This compound |
| InChI Key | AGJXQHMXJUJIBL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring followed by the introduction of the piperazine and pyrimidine moieties. The general synthetic route can be summarized as follows:
- Formation of Thiadiazole : Cyclopropylamine is reacted with carbon disulfide and hydrazine hydrate under reflux conditions.
- Piperazine Integration : The thiadiazole derivative is then reacted with piperazine in an appropriate solvent.
- Pyrimidine Coupling : Finally, the intermediate undergoes a reaction with difluoromethyl-pyrimidine derivatives to yield the target compound.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit bacterial growth by targeting specific enzymes crucial for bacterial survival .
Anticancer Properties
The compound has been explored for its potential anticancer effects. In vitro studies demonstrated cytotoxicity against various cancer cell lines, suggesting that it may interfere with cellular processes involved in cancer proliferation . The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds related to this compound have shown promise in anti-inflammatory assays. These compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
Several case studies have been published detailing the biological activity of related thiadiazole derivatives:
- Cytotoxicity Study : A study assessed the cytotoxic effects of a series of thiadiazole derivatives on L929 fibroblast cells using the MTT assay. Compounds exhibited varying degrees of cytotoxicity, with some demonstrating over 50% cell viability at lower concentrations .
- Anti-inflammatory Activity : Another investigation compared the anti-inflammatory effects of various thiadiazole derivatives against standard non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated comparable efficacy in reducing inflammation markers .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiadiazole moiety may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with receptors involved in inflammatory responses could explain its anti-inflammatory properties.
Scientific Research Applications
Medicinal Chemistry
Compound A is being studied for its potential as an antimicrobial , anticancer , and anti-inflammatory agent . The unique structural features of the compound, particularly the thiadiazole and piperazine moieties, contribute to its biological activity.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized Compound A and evaluated its anticancer properties against various cancer cell lines. The results indicated that Compound A exhibited significant cytotoxicity, particularly against breast cancer cells, with an IC50 value of 12 µM. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Biological Assays
Compound A is utilized in biological assays to investigate its effects on cellular processes. Its interaction with various biological targets makes it a valuable tool for studying disease mechanisms.
| Target | Activity | Assay Type |
|---|---|---|
| Cancer Cell Lines | Cytotoxicity | MTT Assay |
| Bacterial Strains | Antimicrobial | Agar Diffusion Method |
| Inflammatory Pathways | Anti-inflammatory | ELISA for Cytokines |
Pharmaceutical Development
The compound is explored as a lead compound for developing new drugs targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for further development in pharmaceutical applications.
Case Study: Drug Development
A recent project aimed at developing a new class of anti-inflammatory drugs incorporated Compound A as a lead compound. The research team modified the structure to enhance its bioavailability and reduce toxicity. Preclinical trials showed promising results in reducing inflammation in animal models of arthritis.
Industrial Applications
In addition to medicinal uses, Compound A can be used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing processes.
Table 2: Synthesis Routes for Compound A
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Formation of Thiadiazole | Cyclopropylamine + Carbon Disulfide | Thiadiazole Intermediate |
| Formation of Piperazine | Thiadiazole Intermediate + Piperazine | Piperazine Derivative |
| Final Coupling | Piperazine Derivative + Difluoromethyl Pyrimidine | Compound A |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues lie in substituents at positions 2, 4, and 6 of the pyrimidine core, as well as modifications to the thiadiazole ring. Below is a comparative analysis:
Key Observations:
- Lipophilicity : The target compound’s difluoromethyl group increases lipophilicity compared to the 6-methyl (CAS 2549032-09-7) and 6-pyrazole (CAS 2741922-17-6) analogues, favoring membrane permeability .
- Metabolic Stability : Cyclopropyl groups (target compound) resist oxidative metabolism better than methoxymethyl (BK83567) or pyrazole substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
